N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a naphthalene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. The pyrimidine ring can be synthesized via a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst . The pyrrolidine ring is often constructed through ring construction from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and pyrrolidine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
N-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE is unique due to its specific combination of structural features, including the pyrimidine, pyrrolidine, and naphthalene moieties. This unique structure may confer distinct biological activities and properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C26H25N5O |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H25N5O/c1-18-16-24(30-26(27-18)31-14-4-5-15-31)28-22-10-12-23(13-11-22)29-25(32)21-9-8-19-6-2-3-7-20(19)17-21/h2-3,6-13,16-17H,4-5,14-15H2,1H3,(H,29,32)(H,27,28,30) |
InChI Key |
PYEXWQJFQVSLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.